Diisopropyl 3-(4-chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate

Description

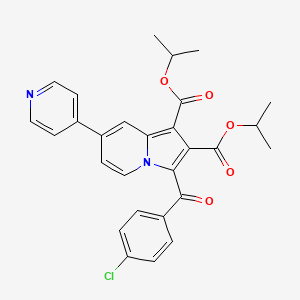

Diisopropyl 3-(4-chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate is a synthetic indolizine derivative characterized by:

- Diisopropyl ester groups at the 1- and 2-positions of the indolizine core.

- A 4-chlorobenzoyl substituent at the 3-position.

- A 4-pyridinyl group at the 7-position.

Indolizine derivatives are explored for diverse pharmacological activities, including anticancer and metabolic modulation. The diisopropyl ester groups likely enhance lipophilicity and metabolic stability compared to shorter-chain esters, while the 4-chlorobenzoyl moiety may contribute to target binding via hydrophobic or halogen-bond interactions .

Properties

CAS No. |

853334-29-9 |

|---|---|

Molecular Formula |

C28H25ClN2O5 |

Molecular Weight |

505.0 g/mol |

IUPAC Name |

dipropan-2-yl 3-(4-chlorobenzoyl)-7-pyridin-4-ylindolizine-1,2-dicarboxylate |

InChI |

InChI=1S/C28H25ClN2O5/c1-16(2)35-27(33)23-22-15-20(18-9-12-30-13-10-18)11-14-31(22)25(24(23)28(34)36-17(3)4)26(32)19-5-7-21(29)8-6-19/h5-17H,1-4H3 |

InChI Key |

AOKIQGYAABXNMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=C2C=C(C=CN2C(=C1C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diisopropyl 3-(4-chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates such as 4-(4-chlorobenzoyl)pyridine and indolizine derivatives. These intermediates are then subjected to esterification and coupling reactions under controlled conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, pyridine derivatives, and esterification catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatographic purification to isolate the desired product. Safety measures and environmental considerations are also crucial in industrial settings to minimize hazards and waste.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 3-(4-chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the chlorobenzoyl group to a benzyl group.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or indolizine rings, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, with parameters such as temperature, solvent, and reaction time being carefully controlled.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce benzyl derivatives, and substitution reactions can lead to various substituted indolizine or pyridine compounds.

Scientific Research Applications

Diisopropyl 3-(4-chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate has a wide range of scientific research applications, including:

Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Diisopropyl 3-(4-chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Diethyl 3-(4-Bromobenzoyl)-7-(4-Pyridinyl)-1,2-Indolizinedicarboxylate

This compound () shares the indolizine core and 4-pyridinyl group but differs in:

Ester groups: Diethyl (vs.

Benzoyl substituent : 4-Bromo (vs. 4-chloro), which is larger and more lipophilic.

Table 1: Structural and Hypothesized Property Differences

Key Implications :

Compounds with 4-Chlorobenzoyl Moieties ()

Several compounds in feature a 4-chlorobenzoyl group but differ in core structure:

- Fenofibric acid derivatives (e.g., 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) utilize a phenoxypropanoate scaffold.

- (4-Chlorophenyl)(4-hydroxyphenyl)methanone is a simpler biphenyl ketone.

Table 2: Role of 4-Chlorobenzoyl in Diverse Scaffolds

| Compound Type | Core Structure | Biological Relevance of 4-Chlorobenzoyl |

|---|---|---|

| Target Indolizine | Indolizine dicarboxylate | Potential kinase or enzyme inhibition |

| Fenofibric Acid Derivatives | Phenoxypropanoate | PPARα activation (lipid regulation) |

| Biphenyl Ketones | Methanone | Antioxidant or anti-inflammatory roles |

Key Insight : The 4-chlorobenzoyl group is a versatile pharmacophore that confers distinct activities depending on the scaffold. In the target compound, it may stabilize interactions with enzymatic targets through halogen bonding .

Biological Activity

Diisopropyl 3-(4-chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate (CAS No. 853334-29-9) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes indolizine, pyridine, and chlorobenzoyl moieties. Its molecular formula is with a molecular weight of 505.0 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| CAS Number | 853334-29-9 |

| Molecular Formula | C28H25ClN2O5 |

| Molecular Weight | 505.0 g/mol |

| IUPAC Name | Dipropan-2-yl 3-(4-chlorobenzoyl)-7-pyridin-4-ylindolizine-1,2-dicarboxylate |

Synthesis

The synthesis of this compound involves several key steps:

- Preparation of Intermediates : Key intermediates such as 4-(4-chlorobenzoyl)pyridine are synthesized.

- Esterification and Coupling Reactions : These intermediates undergo esterification and coupling under controlled conditions to yield the final product.

- Purification : The compound is purified using techniques like recrystallization and chromatography to ensure high yield and purity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

Anticancer Properties

Preliminary investigations suggest that the compound may have anticancer effects. It appears to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity in vitro. It inhibits the production of pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : The unique structural features allow it to bind selectively to biological targets such as enzymes or receptors.

- Modulation of Pathways : By interacting with specific cellular pathways, the compound can influence processes such as apoptosis and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent effects .

- Anticancer Research : In vitro studies highlighted its ability to reduce cell viability in various cancer cell lines, suggesting potential as a chemotherapeutic agent .

- Inflammation Model Studies : Animal model studies indicated a reduction in inflammation markers when treated with this compound, supporting its use in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.